molecular formula C19H15Cl2N3O2 B2509073 N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea CAS No. 338784-63-7

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea

Cat. No.: B2509073
CAS No.: 338784-63-7
M. Wt: 388.25
InChI Key: VBFPALVWODRKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea is a chemical compound offered for research and development purposes. This substance features a urea bridge connecting a phenyl ring to a 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl moiety, a structure that is of significant interest in medicinal chemistry for the design of novel bioactive molecules. Compounds with similar pyridone and urea scaffolds are frequently investigated for their potential as kinase inhibitors or modulators of various enzymatic pathways . Researchers can utilize this chemical as a key intermediate or building block in synthetic chemistry, or as a candidate for high-throughput screening in drug discovery projects aimed at oncology, inflammation, and other therapeutic areas. The presence of the dichlorobenzyl group may influence the compound's binding affinity and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and ensure all procedures comply with their institution's safety guidelines.

Properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-16-7-4-8-17(21)15(16)12-24-11-14(9-10-18(24)25)23-19(26)22-13-5-2-1-3-6-13/h1-11H,12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFPALVWODRKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridinone Core Formation

The 6-oxo-1,6-dihydro-3-pyridinyl scaffold is often synthesized via Knorr pyridine synthesis or cyclization of β-ketoamides . A patented method (CN103739541B) describes cyclization using morpholine derivatives under acidic conditions, yielding a pyridinone intermediate. For this compound, the core may be functionalized at the 3-position prior to further substitutions.

Alkylation with 2,6-Dichlorobenzyl Bromide

Introducing the 2,6-dichlorobenzyl group involves nucleophilic substitution. The pyridinone’s amine group reacts with 2,6-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Key Organics’ safety data sheet confirms the presence of this moiety in the final product.

Representative Reaction Conditions:

Parameter Value
Solvent Dimethylformamide (DMF)
Base Potassium carbonate
Temperature 80–100°C
Reaction Time 12–24 hours
Yield 60–75% (estimated)

Urea Bond Formation

The phenylurea group is introduced via reaction of the pyridinyl amine with phenyl isocyanate or through a carbodiimide-mediated coupling. The latter method, using 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) , is preferred for controlled reactivity.

Optimized Protocol:

  • Dissolve the alkylated pyridinone amine in dry THF.
  • Add phenyl isocyanate (1.2 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 6–8 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation

Purity and Characterization

Suppliers report a purity of ≥95% (HPLC), with structural confirmation via ¹H NMR , ¹³C NMR , and HRMS . Key spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 7.6 Hz, 1H), 7.62–7.25 (m, 8H, aromatic), 5.12 (s, 2H, CH₂).
  • HRMS (ESI): m/z calc. for C₁₉H₁₅Cl₂N₃O₂ [M+H]⁺: 388.05; found: 388.04.

Physicochemical Properties

Property Value Source
Boiling Point 553.5±50.0°C (predicted)
Density 1.43±0.1 g/cm³
pKa 9.12±0.20
Solubility DMSO, methanol (sparingly)

Challenges and Optimization

Byproduct Formation

Competing reactions during alkylation may yield N-alkylated isomers or dihalogenated byproducts . Using excess 2,6-dichlorobenzyl bromide (1.5 equiv) and controlled temperature mitigates this.

Urea Hydrolysis

The urea bond is susceptible to hydrolysis under acidic or basic conditions. Storage at 2–8°C in anhydrous environments is recommended.

Industrial-Scale Considerations

Matrix Scientific and AK Scientific offer the compound at $918–$1,836 per gram , reflecting high synthesis costs. Scaling up requires:

  • Continuous-flow reactors for precise temperature control.
  • Catalytic recycling to reduce waste.

Chemical Reactions Analysis

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N’-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group, where halogen atoms can be replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea, exhibit potent antimicrobial properties. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth.

  • Case Study : A study demonstrated that similar pyridine derivatives exhibited MIC (Minimum Inhibitory Concentration) values as low as 2.5 µg/mL against resistant strains of Pseudomonas aeruginosa .

Anticancer Potential

The compound has been explored for its anticancer properties. The structural characteristics of this compound enable it to interact with cellular pathways involved in tumor growth.

  • Case Study : In vitro studies have shown that pyridine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like this compound have been studied for their potential to modulate inflammatory responses.

  • Research Findings : Studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory conditions .

Drug Development

The unique pharmacophore of this compound makes it an attractive candidate for drug development targeting various diseases.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of other biologically active molecules. Its structural features allow for modifications that can enhance its efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Urea Derivatives

(a) 2-Propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate
  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₃
  • Molecular Weight : 351.19 g/mol
  • Key Difference : Replaces the phenylurea group with a carbamate (propynyl-O-CO-NH-) linker.
(b) N-(tert-Butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea
  • Molecular Formula : C₁₇H₁₉Cl₂N₃O₂
  • Molecular Weight : 368.27 g/mol
  • Key Difference : Substitutes the phenyl group with a bulky tert-butyl moiety.
  • Implications : Increased steric hindrance may limit interactions with enzymes or receptors, reducing bioactivity compared to the parent compound .

Sulfonamide Analog

4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide
  • Molecular Formula : C₁₈H₁₃Cl₃N₂O₃S
  • Molecular Weight : 447.73 g/mol
  • Key Differences :
    • Replaces urea with a sulfonamide group (SO₂NH-).
    • Substitutes 2,6-dichlorobenzyl with 3,4-dichlorobenzyl.
  • Implications : Sulfonamide groups enhance acidity (pKa ~10) and may improve membrane permeability. The altered chlorination pattern could modify binding specificity in biological systems .

Agrochemical Urea Derivatives

(a) Forchlorfenuron (N-(2-Chloro-4-pyridinyl)-N’-phenylurea)
  • Use : Plant growth regulator.
  • Key Difference : Lacks the 2,6-dichlorobenzyl group; instead, features a 2-chloro-4-pyridinyl moiety.
  • Implications : Demonstrates cytokinin-like activity, promoting fruit enlargement. The absence of the dichlorobenzyl group in forchlorfenuron highlights the structural specificity required for agrochemical vs. pharmaceutical applications .
(b) Siduron (N-(2-Methylcyclohexyl)-N’-phenylurea)
  • Use : Herbicide.
  • Key Difference : Substitutes the pyridinyl scaffold with a methylcyclohexyl group.
  • Implications : The aliphatic cyclohexyl group enhances hydrophobicity, favoring soil retention and herbicidal action .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
Target Compound C₁₉H₁₅Cl₂N₃O₂ 388.26 Urea, 2,6-dichlorobenzyl Medicinal/Agrochemical research
2-Propynyl Carbamate Analog C₁₆H₁₂Cl₂N₂O₃ 351.19 Carbamate, propynyl Synthetic intermediate
N-(tert-Butyl) Urea Analog C₁₇H₁₉Cl₂N₃O₂ 368.27 Urea, tert-butyl Bioactivity screening
4-Chloro-benzenesulfonamide Analog C₁₈H₁₃Cl₃N₂O₃S 447.73 Sulfonamide, 3,4-dichlorobenzyl Enzyme inhibition studies
Forchlorfenuron C₁₂H₁₀ClN₃O 247.68 Urea, 2-chloro-4-pyridinyl Plant growth regulation

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 2,6-dichlorobenzyl group in the target compound likely enhances lipophilicity and target binding compared to analogs with simpler substituents (e.g., tert-butyl). Urea derivatives generally exhibit higher hydrogen-bonding capacity than carbamates or sulfonamides, favoring interactions with biological targets .
  • Chlorination Patterns : The 2,6-dichloro substitution on the benzyl group may confer metabolic stability, whereas 3,4-dichloro (as in the sulfonamide analog) could alter steric and electronic properties .
  • Agrochemical vs.

Biological Activity

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea, a compound with the chemical formula C19H16Cl2N4O2 and a molecular weight of 403.27 g/mol, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring substituted with a dichlorobenzyl group and a phenylurea moiety. Its structural attributes contribute to its interaction with biological targets.

Property Details
Molecular FormulaC19H16Cl2N4O2
Molecular Weight403.27 g/mol
CAS Number338785-03-8
Purity>90%

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antiviral properties. For instance, research on non-nucleoside reverse transcriptase inhibitors (NNRTIs) has demonstrated that certain derivatives can effectively inhibit HIV replication by targeting the reverse transcriptase enzyme. The compound's structural features may enhance its binding affinity to viral proteins, leading to reduced viral load in infected cells .

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer effects. Investigations into similar pyridine derivatives have revealed their ability to induce apoptosis in cancer cells by inhibiting key signaling pathways such as NF-κB. For example, a related compound was found to significantly downregulate NF-κB activity in hepatocellular carcinoma (HCC) cells, leading to reduced cell proliferation and increased apoptosis . The potential for this compound to interact with these pathways warrants further exploration.

Toxicological Profile

Toxicity assessments are crucial for determining the safety profile of any pharmacological candidate. In animal models, compounds analogous to this compound have demonstrated acceptable safety margins with no observed mortality at high doses (e.g., greater than 2000 mg/kg) and minimal adverse effects on body weight . However, detailed toxicological studies specific to this compound are necessary to fully understand its safety profile.

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of a similar compound against wild-type and resistant strains of HIV. It exhibited an effective EC50 value of 10.6 nM against wild-type strains and 10.2 nM against the K103N mutant strain. This suggests that modifications in the structure can lead to enhanced activity against resistant strains .

Case Study 2: Anticancer Activity

In vitro experiments on HCC cells demonstrated that related pyridine derivatives could significantly inhibit cell growth and induce apoptosis through NF-κB pathway modulation. The lead compound from this series showed promising results at doses as low as 50 mg/kg in mouse models . This highlights the potential therapeutic application of this compound in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.